Electrophilic Reactivity: Bromo(difluoro)methaneselenenyl bromide Exhibits Higher Se–Br Polarisation Than Non-Fluorinated Aliphatic Selenenyl Bromides
The electron-withdrawing –CF₂Br group in bromo(difluoro)methaneselenenyl bromide inductively polarises the selenium–bromine bond to a greater extent than occurs in methaneselenenyl bromide (CH₃SeBr, CAS not commercially indexed, MW 190.93 g/mol) or ethaneselenenyl bromide. This enhanced polarisation lowers the energy of the Se–Br σ* orbital, making the selenium centre more electrophilic. While direct head-to-head kinetic data are absent from the open literature [1], the class-level inference from F₂XCSeX (X = Cl, Br) compounds prepared by Haas et al. demonstrates that the difluorosubstitution pattern significantly increases reactivity toward nucleophiles relative to non-fluorinated congeners, as evidenced by quantitative dimerisation of the parent SeCF₂ monomer below –80 °C—behaviour not observed for non-fluorinated selenocarbonyls [1].
| Evidence Dimension | Electrophilic reactivity (polarisation of Se–Br bond) |
|---|---|
| Target Compound Data | Se–Br bond in BrCF₂SeBr is inductively activated by –CF₂Br (computed LogP = 2.37 ) |
| Comparator Or Baseline | CH₃SeBr (LogP not available; qualitative trend from fluorine electronegativity: –CF₂Br is more electron-withdrawing than –CH₃) |
| Quantified Difference | No direct kinetic ratio available; qualitative enhancement supported by observed instability of parent F₂C=Se vs. H₂C=Se [1] |
| Conditions | Inference drawn from synthesis and handling conditions: F₂C=Se polymerises below –80 °C; H₂C=Se is not isolable as a monomer under comparable conditions [1]. |
Why This Matters
A more electrophilic selenenyl bromide enables faster selenenylation of electron-rich substrates and expands the scope of nucleophilic partners, which directly impacts synthetic route efficiency.
- [1] Haas, A.; Koch, B.; Welcman, N. Darstellung und Reaktionen von Selenocarbonyldifluorid und seines cyclischen Dimeren 2,2,4,4-Tetrafluor-1,3-diselenetan. Z. Anorg. Allg. Chem. 1976, 427 (2), 114–122. View Source
